Home > Products > Screening Compounds P28753 > 4-(5-{[(3-pyridin-2-ylpropyl)amino]carbonyl}pyridin-2-yl)morpholine-2-carboxamide
4-(5-{[(3-pyridin-2-ylpropyl)amino]carbonyl}pyridin-2-yl)morpholine-2-carboxamide -

4-(5-{[(3-pyridin-2-ylpropyl)amino]carbonyl}pyridin-2-yl)morpholine-2-carboxamide

Catalog Number: EVT-5554661
CAS Number:
Molecular Formula: C19H23N5O3
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

    Compound Description: RS4690 is a racemic compound identified through structure-based virtual screening for its ability to inhibit Dishevelled 1 (DVL1) protein binding. It demonstrated promising selective DVL1 binding inhibition with an EC50 of 0.74 ± 0.08 μM. Further separation and testing revealed the (S)-enantiomer to possess superior DVL1 inhibition (EC50 of 0.49 ± 0.11 μM) and anti-cancer activity against WNT-dependent colon cancer cells.

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

    Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor, exhibiting potent vasodilatory effects in the pulmonary vascular bed. It demonstrated superior potency compared to other Rho kinase inhibitors like fasudil and Y-27632 in reducing pulmonary and systemic arterial pressures. This compound also exhibited efficacy in attenuating monocrotaline-induced pulmonary hypertension.

3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazol-5-carbonyl)-pyridin-2-yl-amino]-propionic acid ethyl ester

    Compound Description: This compound is the subject of numerous patents and publications focusing on its pharmaceutical formulations and polymorphic forms. [, , , , , , , , , , , , ] It is notable for its potential use as an active ingredient in medications, with specific emphasis on oral dosage forms. [, , ] Studies have focused on optimizing its delivery and stability through various salt forms, polymorphs, and tablet compositions. [, , , , , , , ]

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

    Compound Description: HTL22562 is a CGRP receptor antagonist discovered through structure-based drug design. It exhibits high potency, selectivity, metabolic stability, and good solubility, making it suitable for various administration routes. These properties, along with its low lipophilicity and anticipated low clinical efficacious plasma exposure, make it a promising clinical candidate for acute migraine treatment.

N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl) phenyl) cyclopropane carboxamide

    Compound Description: This family of cyanopyridine derivatives was synthesized and evaluated for antimicrobial activity. The presence of the cyanopyridine moiety is notable for its potential biological and therapeutic applications in pharmaceutical and agricultural settings.

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. The synthesis involved a multi-step process culminating in the formation of various amide derivatives.

3-(Morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one

  • Compound Description: This compound was structurally characterized using single-crystal X-ray diffraction. The analysis revealed key structural features, including the conformation of the morpholine ring, the anti-conformation about the central C-C bond, and the dihedral angle between the benzene and pyridine rings.

4-Hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides

    (4-[4-[5-(Substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid Derivatives

    • Compound Description: This patent describes a series of (4-[4-[5-(substituted amino)-pyridin-2-yl]phenyl]-cyclohexyl)-acetic acid derivatives as potential DGAT (diacylglycerol acyltransferase) inhibitors. The invention focuses on the development of these compounds for their potential therapeutic benefits.

    2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazin-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-alfa]pyrimidine-3-carboxamide

    • Compound Description: This compound is patented as an ATR (Ataxia-telangiectasia and Rad3-related) kinase inhibitor. ATR kinase plays a critical role in the DNA damage response pathway, and its inhibitors are of interest for cancer therapy.

    MHV370 [(S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide]

    • Compound Description: MHV370 is a potent and orally available TLR7/8 antagonist developed for treating systemic autoimmune diseases like Sjögren's syndrome and systemic lupus erythematosus. This compound emerged from structure-based optimization efforts and exhibits in vivo activity, leading to its advancement into clinical trials.

    N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

    • Compound Description: Inspired by the fungicide boscalid, a series of N-[2-((substitutedphenyl)amino)pyridin-3-yl]-4-methyl-2-(methylthio)pyrimidine-5-carboxamides and N-[2-((substitutedphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamides were synthesized as potential succinate dehydrogenase inhibitors. Many exhibited strong fungicidal activity against S. sclerotiorum and moderate activity against B. cinerea. Molecular docking studies further supported their potential as succinate dehydrogenase inhibitors.
    • Compound Description: This study focused on synthesizing and evaluating the biological activity of sulfamoyl carboxamide derivatives derived from sulfur-containing α-amino acids. These compounds were tested for their antioxidant, antimalarial, and antimicrobial properties.

    1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide

    • Compound Description: This indazole derivative, synthesized in a three-step process, demonstrated significant antiproliferative activity against several cancer cell lines. Its structure was confirmed by elemental analysis, IR, NMR, ESI-MS, and single-crystal X-ray diffraction.

    1,4-Dihydropyrimido[1,2-a]benzimidazoles

    • Compound Description: This series of N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3-bipyridin]-5-yl)phenyl)-1,4-dihydro pyrimido [1,2-a] benzimidazole-3-carboxamides was synthesized and characterized for its potential biomedical applications, given the reported pharmacological actions of similar compounds.

    (E)-2-(4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzylidene)hydrazine-1-carboxamide (MPAH)

    • Compound Description: MPAH is a Schiff base hydrazone synthesized and evaluated for its corrosion inhibition properties on mild steel in acidic environments. The study utilized experimental methods, thermodynamic characterizations, and computational studies to demonstrate MPAH's effectiveness as a cost-effective, sustainable, and eco-friendly corrosion inhibitor.

    Pyrazolo[1,5-a]pyrimidine Analogs and Chromen-2-one Derivatives

    • Compound Description: A virtual screening study identified pyrazolo[1,5-a]pyrimidine analogs and chromen-2-one derivatives, particularly [2-(4-Fluoro-phenylamino)-pyridin-3-yl]-{4-[2-phenyl-7-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-a]pyrimidine-5-carbonyl]-piperazin-1-yl}-methanone, as potential ER-alpha inhibitors. These compounds exhibited strong binding affinities to the ER-alpha receptor in silico.

    (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives

    • Compound Description: This study focused on the synthesis and evaluation of novel oxazolidinone derivatives with a thieno-pyridine ring system for their antimicrobial activity. The researchers synthesized a series of (5S)-5-(aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives, achieving good yields through a six-step process. These compounds exhibited promising antibacterial activity against various Gram-positive bacteria, with some showing comparable potency to reference drugs.

    GSK269962A [N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4, 5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]-oxy}benzamide]

    • Compound Description: This aminofurazan-based Rho kinase inhibitor exhibited potent inhibitory activity against ROCK1 (IC50 = 1.6 nM) with over 30-fold selectivity over other serine/threonine kinases. GSK269962A demonstrated anti-inflammatory effects by blocking cytokine production in lipopolysaccharide-stimulated monocytes and effectively induced vasorelaxation in rat aorta. Orally administered GSK269962A significantly reduced systemic blood pressure in spontaneously hypertensive rats, highlighting its potential as a therapeutic agent for cardiovascular diseases.

    3-Amino-6-(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide

    • Compound Description: This compound acts as a β-catenin agonist by inhibiting GSK-3β. It was investigated as a potential therapeutic agent for enhancing fracture healing. Studies showed its efficacy in promoting bone formation and improving bone microarchitecture in vivo.

    Properties

    Product Name

    4-(5-{[(3-pyridin-2-ylpropyl)amino]carbonyl}pyridin-2-yl)morpholine-2-carboxamide

    IUPAC Name

    4-[5-(3-pyridin-2-ylpropylcarbamoyl)pyridin-2-yl]morpholine-2-carboxamide

    Molecular Formula

    C19H23N5O3

    Molecular Weight

    369.4 g/mol

    InChI

    InChI=1S/C19H23N5O3/c20-18(25)16-13-24(10-11-27-16)17-7-6-14(12-23-17)19(26)22-9-3-5-15-4-1-2-8-21-15/h1-2,4,6-8,12,16H,3,5,9-11,13H2,(H2,20,25)(H,22,26)

    InChI Key

    YEUGDBSQJFQEFK-UHFFFAOYSA-N

    SMILES

    C1COC(CN1C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3)C(=O)N

    Canonical SMILES

    C1COC(CN1C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3)C(=O)N

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.